2,3-dinor Thromboxane B1
Overview
Description
2,3-dinor Thromboxane B1 (2,3-DNTB1) is a bioactive lipoxygenase metabolite of arachidonic acid. It is a member of the thromboxane family, which are eicosanoids that are derived from arachidonic acid and are involved in a variety of physiological processes. 2,3-DNTB1 has been found to be involved in the regulation of vascular tone, platelet aggregation, and inflammation. It is important to understand the synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2,3-DNTB1 in order to further research its potential therapeutic applications.
Scientific Research Applications
Pharmacology
Summary of the Application
2,3-dinor Thromboxane B1 (TXB1) is a metabolite of Thromboxane A2 (TXA2), a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway .
Methods of Application or Experimental Procedures
Assessment of platelet TXA2 biosynthesis can be performed ex vivo through measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Results or Outcomes
The availability of these analytical tools paved the way for investigating TXA2 biosynthesis in health and disease and its selective, cumulative inhibition by low-dose aspirin, that eventually led to its development as an antiplatelet drug for the treatment and prevention of atherothrombosis .
Cancer Epidemiology
Summary of the Application
Urinary 2,3-dinor Thromboxane B2 and Leukotriene E4 are considered as Biomarkers of Potential Harm (BoPH) in short-term tobacco switching studies .
Methods of Application or Experimental Procedures
24-hour urine samples from participants in a series of short-term studies in which smokers switched from combustible to noncombustible tobacco products were analyzed by LC/MS-MS for alterations in select arachidonic acid metabolites, including prostaglandins, isoprostanes, thromboxanes, and leukotrienes .
Results or Outcomes
Urinary 2,3-dinor Thromboxane B2 and Leukotriene E4 can discriminate between combustible tobacco users and combustible tobacco users switched to either abstinence or noncombustible products for 5 days . These biomarkers, which are linked to platelet activation and inflammation, represent BoPH in short-term tobacco product–switching studies .
Anticancer Research
Summary of the Application
2,3-dinor Thromboxane B1 has been studied for its potential medicinal properties, particularly as an anticancer agent .
Methods of Application or Experimental Procedures
In Chinese hamster ovary cells and human cancer cell lines, 2,3-dinor Thromboxane B1 has been shown to induce apoptosis, or programmed cell death . It also inhibits protein kinase activity and disrupts the cell cycle of tumor cells .
Results or Outcomes
The compound has shown promising results in inducing apoptosis and disrupting the cell cycle of tumor cells, which could potentially be used in cancer treatment .
Animal Studies
Summary of the Application
In animal studies, particularly in rats, 2,3-dinor Thromboxane B1 is used as a marker of thromboxane biosynthesis .
Methods of Application or Experimental Procedures
The compound is excreted at a much higher rate than 2,3-dinor Thromboxane B2 in rats . Therefore, urinary 2,3-dinor Thromboxane B1 is measured to assess thromboxane biosynthesis in these animals .
Results or Outcomes
The studies have found that urinary 2,3-dinor Thromboxane B1 is a suitable marker of thromboxane biosynthesis in rats .
properties
IUPAC Name |
5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCOUWMTAQMQT-QCBHMXSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dinor Thromboxane B1 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.